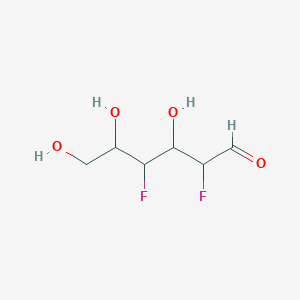
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7. It is a derivative of D-arabinopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and a cyanide group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide typically involves the acetylation of D-arabinopyranose followed by the introduction of the cyanide group. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where D-arabinopyranose is treated with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release D-arabinopyranose, which can then participate in various biochemical pathways. The cyanide group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate
- 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
Uniqueness
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is unique due to its specific combination of acetyl and cyanide groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C12H15NO7 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
(4,5-diacetyloxy-6-cyanooxan-3-yl) acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3 |
Clave InChI |
YJBGGXBOXBPJPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)





![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)
